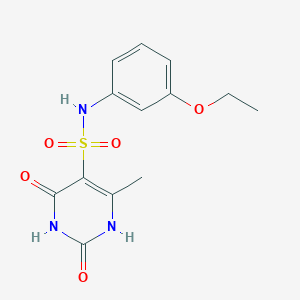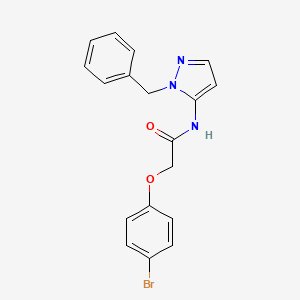![molecular formula C23H19N3O2 B11305635 2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11305635.png)
2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 2-methyl group and a 1,2,4-oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an appropriate hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with the benzamide core: The oxadiazole intermediate is then coupled with a benzamide derivative through a condensation reaction, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It can be used in the development of organic semiconductors or as a building block for advanced materials.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions.
Industrial Applications: It can be utilized in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to proteins or enzymes. The benzamide core can interact with hydrophobic pockets in biological targets, enhancing its specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methylphenyl)-4-methylbenzamide
- 4-(4-methylphenyl)-1,2,4-oxadiazole
- 2-methyl-N-(4-phenyl)-benzamide
Uniqueness
2-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is unique due to the presence of both the 1,2,4-oxadiazole ring and the benzamide core, which confer distinct chemical and biological properties. The combination of these moieties can result in enhanced stability, specificity, and versatility in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C23H19N3O2 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
2-methyl-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H19N3O2/c1-15-7-9-17(10-8-15)21-25-23(28-26-21)18-11-13-19(14-12-18)24-22(27)20-6-4-3-5-16(20)2/h3-14H,1-2H3,(H,24,27) |
Clave InChI |
LJZJHRDZQZWSIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Dimethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11305566.png)
![N-(3,5-dimethylphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11305572.png)
![4-bromo-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11305585.png)
![6-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305588.png)
![1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11305591.png)

![N-(2-fluorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11305600.png)
![2-(3,4-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11305609.png)
![4-Acetyl-2-methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11305612.png)
![4-butyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11305618.png)
![N-(4-methylbenzyl)-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11305625.png)

![3-[(2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11305631.png)
